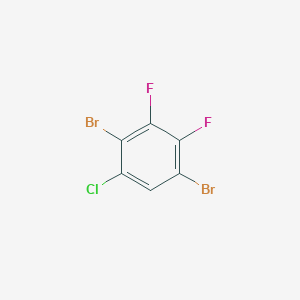
1,4-Dibromo-5-chloro-2,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-5-chloro-2,3-difluorobenzene is an aromatic compound with the molecular formula C6HBr2ClF2 and a molecular weight of 306.33 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a halogenated derivative of benzene. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
The synthesis of 1,4-Dibromo-5-chloro-2,3-difluorobenzene typically involves halogenation reactions. One common method is the electrophilic aromatic substitution, where benzene derivatives are treated with bromine, chlorine, and fluorine sources under controlled conditions . Industrial production methods often involve multi-step processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,4-Dibromo-5-chloro-2,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms on the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura reaction, to form complex aromatic compounds.
Common reagents used in these reactions include arylboronic acids, stannous chloride, and various catalysts . The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1,4-Dibromo-5-chloro-2,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of halogenated compounds’ effects on biological systems.
Medicine: Research into its potential medicinal properties and its role in drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-5-chloro-2,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms make it reactive towards nucleophiles, allowing it to form new bonds and participate in various chemical reactions . The pathways involved depend on the specific reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
1,4-Dibromo-5-chloro-2,3-difluorobenzene can be compared with other halogenated benzene derivatives, such as:
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but with different positions of halogen atoms.
1,3-Dibromo-5-fluorobenzene: Lacks chlorine and has a different substitution pattern.
1,4-Dibromo-2-fluorobenzene: Contains fewer halogen atoms and has different reactivity.
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C6HBr2ClF2 |
|---|---|
Peso molecular |
306.33 g/mol |
Nombre IUPAC |
1,4-dibromo-5-chloro-2,3-difluorobenzene |
InChI |
InChI=1S/C6HBr2ClF2/c7-2-1-3(9)4(8)6(11)5(2)10/h1H |
Clave InChI |
YTIZYWKLVKKRNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


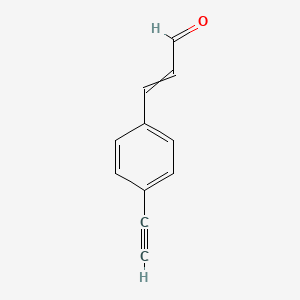

![(4S)-4-[[3,6-bis[3,5-bis(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14072751.png)
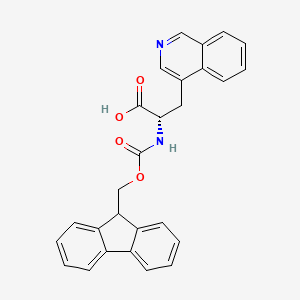
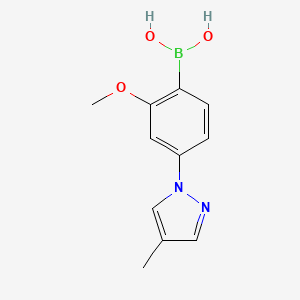
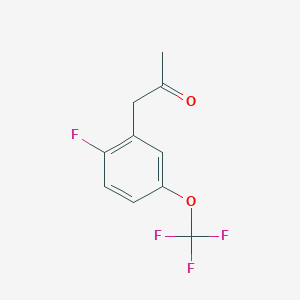
![4-(Morpholin-4-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B14072776.png)
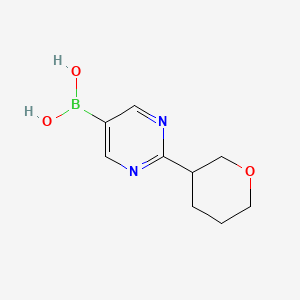
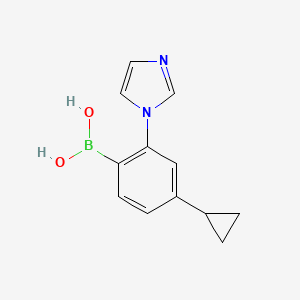
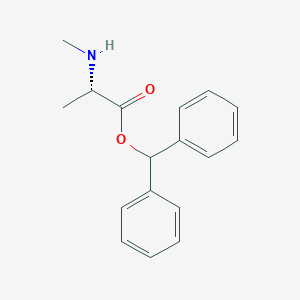
![4-chloro-3-iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14072810.png)
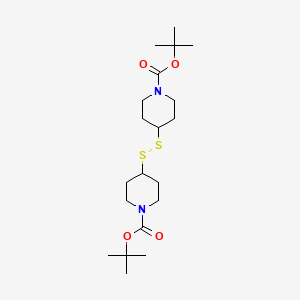
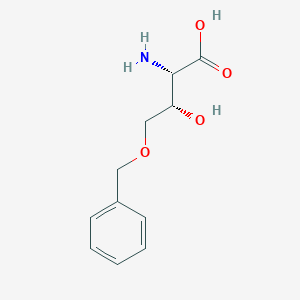
![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2-morpholino-16-(pyrrolidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14072826.png)
